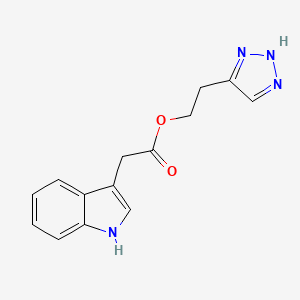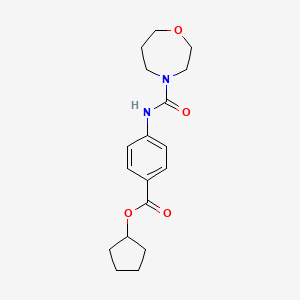![molecular formula C19H18N4O3 B7427982 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is a complex organic compound that features a quinoline moiety substituted with a nitro group at the 8-position and a piperazine ring attached to the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group at the 8-position, followed by the formation of the piperazine ring through cyclization reactions. The final step involves the attachment of the phenol group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the nitration and cyclization steps. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products:
Reduction: Formation of 3-[4-(8-Aminoquinolin-4-yl)piperazin-1-yl]phenol.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline and piperazine moieties can interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
- 4-[4-(8-Nitroquinolin-5-yl)piperazin-1-yl]phenol
- 4-[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]phenol
Comparison: 3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol is unique due to the specific positioning of the nitro group and the phenol group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
3-[4-(8-nitroquinolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-15-4-1-3-14(13-15)21-9-11-22(12-10-21)17-7-8-20-19-16(17)5-2-6-18(19)23(25)26/h1-8,13,24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCPIQHLBQFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,2-dimethylpropanoyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7427902.png)
![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(5-phenylpentyl)urea](/img/structure/B7427905.png)
![N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427908.png)
![2-[2-(2-Chlorophenyl)-2-methoxyethyl]-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427923.png)
![benzyl N-[2-[(5-phenyl-1,3-oxazole-4-carbonyl)sulfamoyl]ethyl]carbamate](/img/structure/B7427935.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)

![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![2-(2-Phenylcyclopropyl)-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427956.png)

![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide](/img/structure/B7427988.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)
